

Ascalin: A Technical Guide on its Molecular Characteristics and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ascalin*

Cat. No.: B1578192

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascalin is a peptide isolated from shallot bulbs (*Allium ascalonicum*) that has demonstrated significant biological activity, including antifungal and antiviral properties. This technical guide provides a comprehensive overview of the current scientific understanding of **Ascalin**, focusing on its molecular weight, amino acid sequence, and mechanisms of action. The information is presented to support further research and potential therapeutic development.

Molecular Characteristics

The molecular weight of **Ascalin** has been determined to be 9.5 kDa.^[1] This was established through methods including gel filtration and SDS-PAGE during its isolation and characterization. While the full amino acid sequence of the 9.5 kDa protein has not been fully elucidated, the N-terminal sequence has been identified.

Quantitative Data Summary

Property	Value	Method of Determination	Reference
Molecular Weight	9.5 kDa	Gel Filtration, SDS-PAGE	[1]
N-Terminal Amino Acid Sequence	YQCGQGG	Edman Degradation	[1]
Amino Acid Composition (of the N-terminal fragment)	H-Tyr-Gln-Cys-Gly-Gln-Gly-Gly-NH ₂	Direct Protein Sequencing	[2]
Molecular Weight (of the N-terminal fragment)	712 Da	Mass Spectrometry	[2]

Experimental Protocols

The isolation and characterization of **Ascalin** from shallot bulbs involved a multi-step purification and analysis process. The following sections detail the general methodologies employed.

Isolation and Purification of Ascalin

Ascalin was isolated from the bulbs of the shallot, *Allium ascalonicum*, using a combination of chromatographic techniques designed to separate proteins based on their charge, affinity, and size.[\[1\]](#)

Protocol Outline:

- Extraction: Shallot bulbs were homogenized in a suitable buffer to extract the total protein content.
- Ion Exchange Chromatography (DEAE-cellulose): The crude protein extract was first subjected to anion exchange chromatography on a DEAE-cellulose column. This step separates proteins based on their net negative charge.

- Affinity Chromatography (Affi-gel blue gel): The partially purified fraction was then applied to an Affi-gel blue gel column. This matrix has an affinity for a variety of enzymes and other proteins.
- Ion Exchange Chromatography (SP-Sepharose): A subsequent cation exchange chromatography step on an SP-Sepharose column was performed to further purify the protein based on its net positive charge.
- Gel Filtration (Superdex 75): The final purification step involved size exclusion chromatography on a Superdex 75 column, which separates molecules based on their size. The fraction corresponding to a molecular weight of 9.5 kDa was collected.[\[1\]](#)

Molecular Weight Determination by SDS-PAGE

The molecular weight of the purified **Ascalin** was determined by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

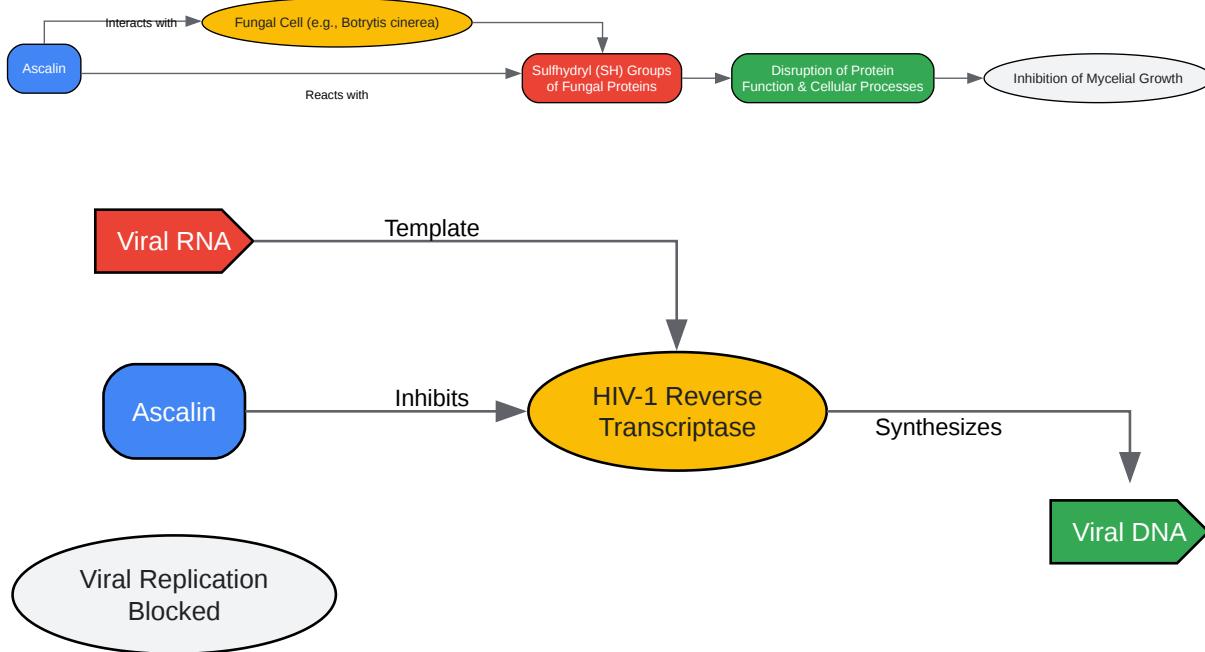
Protocol Outline:

- Sample Preparation: The purified **Ascalin** sample was denatured by heating in the presence of SDS and a reducing agent (e.g., β -mercaptoethanol or dithiothreitol) to break disulfide bonds and impart a uniform negative charge.
- Electrophoresis: The denatured sample, along with a set of standard proteins of known molecular weights, was loaded onto a polyacrylamide gel. An electric field was applied, causing the proteins to migrate through the gel towards the positive electrode.
- Staining and Visualization: After electrophoresis, the gel was stained with a protein-binding dye (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
- Molecular Weight Estimation: The migration distance of the **Ascalin** band was compared to the migration distances of the molecular weight standards. A standard curve was generated by plotting the logarithm of the molecular weight of the standards against their relative migration distance. The molecular weight of **Ascalin** was then interpolated from this curve.

N-Terminal Amino Acid Sequencing by Edman Degradation

The N-terminal amino acid sequence of **Ascalin** was determined using the Edman degradation method.

Protocol Outline:


- Coupling: The purified **Ascalin** peptide was reacted with phenyl isothiocyanate (PTC) under alkaline conditions. PTC selectively reacts with the free N-terminal amino group of the peptide.
- Cleavage: The derivatized N-terminal amino acid was then selectively cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative.
- Conversion and Identification: The thiazolinone derivative was converted to a more stable phenylthiohydantoin (PTH)-amino acid, which was then identified using high-performance liquid chromatography (HPLC).
- Repetitive Cycles: The remaining peptide, now one amino acid shorter, was subjected to subsequent cycles of Edman degradation to sequentially identify the following amino acids. This process was repeated to determine the N-terminal sequence YQCGQGG.[1]

Biological Activities and Mechanisms of Action

Ascalin has demonstrated notable antifungal and antiviral activities. The following sections describe these properties and the current understanding of their underlying mechanisms.

Antifungal Activity

Ascalin exhibits specific antifungal activity, notably inhibiting the mycelial growth of the fungus *Botrytis cinerea*.[1] The general mechanism of action for many antifungal compounds derived from *Allium* species involves the interaction with sulphydryl (SH) groups of target proteins in the fungus, leading to the disruption of essential cellular processes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ascalin, a new anti-fungal peptide with human immunodeficiency virus type 1 reverse transcriptase-inhibiting activity from shallot bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- To cite this document: BenchChem. [Ascalin: A Technical Guide on its Molecular Characteristics and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1578192#molecular-weight-and-amino-acid-sequence-of-ascalin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com